ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Overview
Description
Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a chemical compound that belongs to the class of 1,4-benzoxazines. These compounds are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry. The 1,4-benzoxazine core is a common motif in various bioactive molecules and pharmaceutical agents.
Synthesis Analysis
The synthesis of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate and related compounds involves several key steps. For instance, ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates can be transformed into ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates using sodium hydride in dioxane, with the structure confirmed by X-ray analysis and NMR spectroscopy . Additionally, ethyl 7-bromo-1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate can be synthesized from ethyl 1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate through nitration, reduction, diazotation, and bromination, leading to various ethyl 7-amino-substituted derivatives . Moreover, ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives can be obtained from the condensation of 2-aminophenol and ethyl 2,3-dibromopropanoate, with hydrogenation of ethyl 2H-1,4-benzoxazine-3-carboxylate providing satisfactory yields .
Molecular Structure Analysis
The molecular structure of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is characterized by the presence of a benzoxazine ring, which is a heterocyclic system containing nitrogen and oxygen atoms. The nitro group at the 6-position and the ethyl ester moiety at the 2-carboxylate position are key functional groups that influence the chemical behavior and reactivity of the molecule. The structure of related benzoxazine derivatives has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactivity of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is influenced by its functional groups. For example, the nitro group can undergo reduction to an amino group, which can then participate in further chemical transformations such as diazotation and substitution reactions . The benzoxazine ring can also engage in reactions that form new C-N, C-C, and C-O bonds, as demonstrated in the synthesis of chiral 3,4-dihydro-2H-naphtho[1,2-b][1,4]oxazin-2-ones from benzoxepine-4-carboxylates and chiral amino acid ethyl esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate are determined by its molecular structure. The presence of the nitro group is likely to increase the compound's polarity and may affect its solubility in various solvents. The ethyl ester group could make the compound more lipophilic, potentially influencing its pharmacokinetic properties. The exact physical properties such as melting point, boiling point, and solubility would require empirical determination through experimental studies.
Scientific Research Applications
Synthesis and Derivative Formation
- Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives, closely related to ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, have been synthesized and isolated, offering a pathway for the development of various chemical compounds (Mayer et al., 2001).
- Alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates, structurally similar to ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, were synthesized and structurally confirmed, demonstrating potential for diverse chemical applications (Štefanić et al., 2001).
Chemical Structure and Analysis
- The synthesis of ethyl 3,4-dihydro-4-tosyl-2H-1,4-benzoxazine-3-carboxylate, another derivative, indicates the versatility in chemical structure modifications of these compounds (Bartsch, 1987).
- X-ray analysis has been used to unambiguously establish the structure of various derivatives, underlining the significance of structural analysis in chemical research (Ilaš et al., 2008).
Safety and Hazards
The safety information for ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate includes several hazard statements: H302+H312+H332;H315;H319;H335 . This indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to changes at the cellular level .
Result of Action
Similar compounds have been found to exhibit various biologically vital properties .
properties
IUPAC Name |
ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-2-17-11(14)10-6-12-8-5-7(13(15)16)3-4-9(8)18-10/h3-5,10,12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLKADMWGXJPCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606458 | |
Record name | Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30606458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
CAS RN |
68281-45-8 | |
Record name | Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30606458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.